GDC-0853 GDC-0853 GDC-0853(cas 1434048-34-6) is an orally available, potent BTK(Bruton/'s tyrosine kinase) inhibitor with IC50s ranging from 2-9 nM for basophil activation, B cell receptor activation, and constitutive p-BTK activity in whole blood lysates. GDC-0853 inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. GDC-0853 is currently under phase II development for treatment of Rheumatoid arthritis.
Brand Name: Vulcanchem
CAS No.: 1434048-34-6
VCID: VC0002954
InChI: InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1
SMILES: CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8
Molecular Formula: C37H44N8O4
Molecular Weight: 664.8

GDC-0853

CAS No.: 1434048-34-6

Inhibitors

VCID: VC0002954

Molecular Formula: C37H44N8O4

Molecular Weight: 664.8

Purity: > 98%

GDC-0853 - 1434048-34-6

CAS No. 1434048-34-6
Product Name GDC-0853
Molecular Formula C37H44N8O4
Molecular Weight 664.8
IUPAC Name 10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one
Standard InChI InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1
Standard InChIKey WNEODWDFDXWOLU-QHCPKHFHSA-N
SMILES CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8
Appearance Solid powder
Description GDC-0853(cas 1434048-34-6) is an orally available, potent BTK(Bruton/'s tyrosine kinase) inhibitor with IC50s ranging from 2-9 nM for basophil activation, B cell receptor activation, and constitutive p-BTK activity in whole blood lysates. GDC-0853 inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. GDC-0853 is currently under phase II development for treatment of Rheumatoid arthritis.
Purity > 98%
Synonyms RG-7845;GDC-0853;GDC0853;GDC 0853
Reference 1. J Pharmacol Exp Ther. 2017 Jan;360(1):226-238. Epub 2016 Nov 7.
Bruton/'s Tyrosine Kinase Small Molecule Inhibitors Induce a Distinct Pancreatic
Toxicity in Rats.
Erickson RI(1), Schutt LK(2), Tarrant JM(1), McDowell M(1), Liu L(1), Johnson
AR(1), Lewin-Koh SC(1), Hedehus M(1), Ross J(1), Carano RA(1), Staflin K(1),
Zhong F(1), Crawford JJ(1), Zhong S(1), Reif K(1), Katewa A(1), Wong H(1), Young
WB(1), Dambach DM(1), Misner DL(1).
Author information:
(1)Genentech, Inc., South San Francisco, California (R.I.E., L.K.S., J.M.T.,
M.M., L.L., A.R.J., S.-C.L.-K., M.H., J.R., R.A.D.C., K.S., F.Z., J.J.C., S.Z.,
K.R., A.K., W.B.Y., D.M.D., D.L.M.); and University of British Columbia,
Vancouver, British Columbia (H.W.); Primary Laboratory of Origin: Genentech,
Inc., 1 DNA Way, MS59, South San Francisco, CA 94080.
(2)Genentech, Inc., South San Francisco, California (R.I.E., L.K.S., J.M.T.,
M.M., L.L., A.R.J., S.-C.L.-K., M.H., J.R., R.A.D.C., K.S., F.Z., J.J.C., S.Z.,
K.R., A.K., W.B.Y., D.M.D., D.L.M.); and University of British Columbia,
Vancouver, British Columbia (H.W.); Primary Laboratory of Origin: Genentech,
Inc., 1 DNA Way, MS59, South San Francisco, CA 94080 schutt.leah@gene.com.
Bruton/'s tyrosine kinase (BTK) is a member of the Tec family of cytoplasmic
tyrosine kinases involved in B-cell and myeloid cell signaling. Small molecule
inhibitors of BTK are being investigated for treatment of several hematologic
cancers and autoimmune diseases. GDC-0853
((S)-2-(3/'-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl
)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4/'-bipyridin]-2/'-yl)-7,7-dimethyl-3,4,7
,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one) is a selective
and reversible oral small-molecule BTK inhibitor in development for the treatment
of rheumatoid arthritis and systemic lupus erythematosus. In Sprague-Dawley (SD)
rats, administration of GDC-0853 and other structurally diverse BTK inhibitors
for 7 days or longer caused pancreatic lesions consisting of multifocal
islet-centered hemorrhage, inflammation, fibrosis, and pigment-laden macrophages
with adjacent lobular exocrine acinar cell atrophy, degeneration, and
inflammation. Similar findings were not observed in mice or dogs at much higher
exposures. Hemorrhage in the peri-islet vasculature emerged between four and
seven daily doses of GDC-0853 and was histologically similar to spontaneously
occurring changes in aging SD rats. This suggests that GDC-0853 could exacerbate
a background finding in younger animals. Glucose homeostasis was dysregulated
following a glucose challenge; however, this occurred only after 28 days of
administration and was not directly associated with onset or severity of
pancreatic lesions. There were no changes in other common serum biomarkers
assessing endocrine and exocrine pancreatic function. Additionally, these lesions
were not readily detectable via Doppler ultrasound, computed tomography, or
magnetic resonance imaging. Our results indicate that pancreatic lesions in rats
are likely a class effect of BTK inhibitors, which may exacerbate an
islet-centered pathology that is unlikely to be relevant to humans.
PubChem Compound 86567195
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator